molecular formula C4H5Cl3OS B096308 3,3,5-Trichloro-1,4-oxathiane CAS No. 18327-93-0

3,3,5-Trichloro-1,4-oxathiane

Cat. No.: B096308
CAS No.: 18327-93-0
M. Wt: 207.5 g/mol
InChI Key: WKUWAKMHKSGDGZ-UHFFFAOYSA-N
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Description

Disclaimer: Specific scientific data (physicochemical properties, applications, mechanism of action) for 3,3,5-Trichloro-1,4-oxathiane is not currently available in public scientific literature. The following description outlines the potential research value of this compound based on its relation to the 1,4-oxathiane chemical class. This compound is a synthetic chlorinated derivative of 1,4-oxathiane, a saturated six-membered ring containing oxygen and sulfur atoms at opposite positions . This compound is offered as a specialized building block for exploratory research and discovery chemistry. Potential Research Applications and Value: Agrochemical Research: The 1,4-oxathiane scaffold is a recognized core structure in commercial fungicides, such as carboxin and oxycarboxin . The introduction of trichloro substituents may alter electronic properties, lipophilicity, and bioactivity, making this compound a candidate for developing novel crop protection agents. Pharmaceutical Development: Molecules based on the 1,4-oxathiane structure have demonstrated a range of bioactivities, including action against viral and fungal pathogens . Researchers can utilize this halogenated derivative as a precursor in synthesizing new chemical entities for biological screening. Organic Synthesis Intermediate: The presence of both ether and thioether functional groups, along with reactive chloro substituents, makes this compound a versatile and multifunctional intermediate. It is suitable for further functionalization through various organic reactions, including nucleophilic substitutions and cyclizations, to create more complex heterocyclic systems . Handling and Regulatory Information: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Specific handling and storage conditions should be based on general safety protocols for halogenated organosulfur compounds. Researchers are responsible for ensuring compliance with their local regulations.

Properties

CAS No.

18327-93-0

Molecular Formula

C4H5Cl3OS

Molecular Weight

207.5 g/mol

IUPAC Name

3,3,5-trichloro-1,4-oxathiane

InChI

InChI=1S/C4H5Cl3OS/c5-3-1-8-2-4(6,7)9-3/h3H,1-2H2

InChI Key

WKUWAKMHKSGDGZ-UHFFFAOYSA-N

SMILES

C1C(SC(CO1)(Cl)Cl)Cl

Canonical SMILES

C1C(SC(CO1)(Cl)Cl)Cl

Synonyms

3,3,5-Trichloro-1,4-oxathiane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3,3,5-Trichloro-1,4-oxathiane with structurally related heterocycles:

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Log Kow Vapor Pressure (mmHg) Key References
This compound C₄H₅Cl₃OS 215.51* Low* ~2.5* <0.1* Inferred
1,4-Oxathiane C₄H₈OS 104.17 >1 g/L <2 0.1–1.0
1,4-Dithiane C₄H₈S₂ 120.23 ~1 g/L <2 <0.1
1,3-Oxathiane C₄H₈OS 104.17 Moderate ~1.8 0.5–1.0

*Inferred based on chlorination effects: Chlorine atoms reduce water solubility, increase lipophilicity (higher Log Kow), and lower vapor pressure compared to non-chlorinated analogs .

Environmental Behavior

  • Volatility and Solubility : this compound is expected to exhibit lower volatility and water solubility than 1,4-oxathiane due to chlorine substituents, similar to trends observed between 1,4-dithiane and chlorinated dioxanes .

Stability and Degradation

  • Hydrolytic Stability : 1,4-Oxathiane derivatives are less stable than 1,4-dithianes under acidic conditions due to weaker S–O bonds . Chlorination at the 3,5-positions may further destabilize the ring via electron-withdrawing effects.
  • Oxidation : Sulfur in 1,4-oxathiane can oxidize to sulfoxides or sulfones (e.g., 1,4,3,5-oxathiadiazepanes 4,4-dioxide in ). Chlorinated analogs may resist oxidation due to reduced electron density.

Preparation Methods

Reaction Conditions and Optimization

  • Chlorinating Agent : Cl₂ gas in dichloromethane.

  • Temperature : Room temperature (20–25°C).

  • Time : 2–4 hours for dichloro products; extended timelines may favor trichloro formation.

  • Yield : ~70–80% for dichloro isomers, with purity confirmed via NMR.

Table 1: NMR Data for Dichloro-1,4-oxathiane Isomers

IsomerChemical Shifts (δ, ppm)Coupling Constants (Hz)
trans-5Ha: 4.60, Hb: 4.39, Hc: 3.62, Hd: 2.68Jab = 12.2, Jac = 12.8, Jcd = 14.3
cis-6Ha: 4.64, Hb: 4.43, Hc: 4.28, Hd: 2.50Jab = 12.1, Jac = 12.5, Jcd = 13.5

Trichloroisocyanuric Acid (TCCA)-Mediated Chlorination

Trichloroisocyanuric acid (TCCA) serves as a stable, solid-phase chlorinating agent alternative to Cl₂ gas. A patent by US9399629B2 highlights TCCA’s utility in oxidizing 3-hydroxy tetrahydrofuran (3-OH-THF) to 3-oxo-THF using catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Although this method focuses on oxidation, TCCA’s chlorination potential can be extrapolated to oxathiane systems.

Proposed Mechanism for Oxathiane Chlorination

  • Electrophilic Chlorine Transfer : TCCA releases hypochlorous acid (HOCl) in situ, which reacts with sulfur atoms in the oxathiane ring to form sulfonium intermediates.

  • Nucleophilic Substitution : Chloride ions displace protonated hydroxyl or hydrogen groups, leading to sequential Cl incorporation.

  • Steric and Electronic Effects : The trifluoromethyl group in precursor 4 enhances electrophilicity at the 3- and 5-positions, favoring trichloro product formation.

Table 2: TCCA Reaction Parameters for Chlorination

ParameterOptimal Range
TCCA Equivalents1.0–1.05 mol
SolventDichloromethane
Temperature−10°C to 25°C
CatalystTEMPO (0.01–0.02 mol)
StepReagent/ConditionsOutcome
1PTSA, 160–180°C3-OH-THF (93.6% yield)
2TCCA (1.05 eq), TEMPO, −10°C to 25°CChlorinated product (95% purity)

Challenges and Byproduct Mitigation

Regioselectivity Issues

Chlorination of unsymmetrical oxathianes often leads to regioisomeric mixtures. Hahn et al. (1999) observed non-stereospecific addition in trifluoromethylated derivatives, complicating isolation. Flash chromatography or recrystallization is required to separate trans- and cis-isomers.

Exothermic Reactions

Large-scale chlorination using TCCA or Cl₂ risks runaway exothermic reactions. US9399629B2 recommends slow reagent addition and temperature control (−10°C to 25°C) to mitigate this.

Solvent Recovery

Mixtures of water and acetone, as seen in NaOH-mediated hydrolyses, complicate solvent recycling. Dichloromethane or ethyl acetate simplifies recovery in TCCA-based methods.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Distinct splitting patterns differentiate trans- and cis-isomers (Table 1).

  • ¹³C NMR : Chlorine substituents deshield adjacent carbons, with C-Cl peaks appearing at 85–95 ppm.

High-Performance Liquid Chromatography (HPLC)

Purity assessments (e.g., 95% HPLC purity for 3-OH-THF derivatives ) ensure product suitability for further reactions.

Q & A

Q. What are the recommended methods for synthesizing 3,3,5-Trichloro-1,4-oxathiane in laboratory settings?

Synthesis typically involves chlorination of 1,4-oxathiane derivatives. A plausible route includes reacting 1,4-oxathiane with chlorine gas under controlled conditions (e.g., low temperature, inert atmosphere) to achieve selective substitution at positions 3, 3, and 4. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound. Characterization should employ NMR (¹H/¹³C) and GC-MS to confirm regioselectivity and purity .

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

Stability studies should include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures. Solubility tests in polar/non-polar solvents (e.g., water, hexane) and pH-dependent hydrolysis experiments (using LC-MS for degradation product analysis) are recommended. Spectral stability under UV-Vis irradiation can also be monitored via time-resolved spectroscopy .

Q. What analytical techniques are most effective for resolving contradictions in spectral data for this compound?

Conflicting NMR or IR data may arise from impurities or tautomeric forms. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) is advised. For ambiguous peaks, 2D NMR techniques (e.g., COSY, HSQC) can clarify coupling patterns and connectivity .

Advanced Research Questions

Q. How can environmental detection and quantification of this compound be optimized in complex matrices?

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for trace analysis in aqueous or soil samples. Method validation should include spike-recovery tests and calibration curves using deuterated analogs (e.g., 1,4-oxathiane-d₄) as internal standards. Limit of detection (LOD) and quantification (LOQ) must be established under EPA guidelines .

Q. What mechanistic insights explain the degradation pathways of this compound in marine environments?

Hydrolytic degradation in seawater likely involves nucleophilic substitution at sulfur or oxygen atoms, yielding sulfoxides or dioxides. LC-HRMS can identify intermediates like 1,4-oxathiane-4-oxide. Biodegradation studies using marine microbial consortia (e.g., Pseudomonas spp.) should track metabolic byproducts and half-lives under aerobic/anaerobic conditions .

Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?

Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities with enzymes like acetylcholinesterase. In vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HepG2) should correlate with in silico results. Metabolomic profiling via UPLC-QTOF-MS may reveal oxidative stress biomarkers .

Q. What strategies improve the diastereoselectivity of reactions involving this compound derivatives?

Chiral auxiliaries (e.g., 1,3-oxathiane frameworks) or Lewis acids (e.g., YbCl₃) enhance stereocontrol in asymmetric syntheses. Cleavage of the oxathiane ring using N-chlorosuccinimide-silver nitrate enables recovery of enantiomerically pure products. Reaction progress should be monitored via chiral HPLC .

Methodological Considerations

  • Data Analysis : Apply statistical tools (e.g., ANOVA, t-tests) to validate reproducibility. Use principal component analysis (PCA) for multivariate datasets (e.g., environmental monitoring) .
  • Safety Protocols : Adhere to OSHA guidelines for handling chlorinated compounds. Use fume hoods and personal protective equipment (PPE) to mitigate exposure risks .

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